molecular formula C11H13NO3S2 B13187368 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate CAS No. 1384427-99-9

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate

Cat. No.: B13187368
CAS No.: 1384427-99-9
M. Wt: 271.4 g/mol
InChI Key: RQJMSCBHMXFRNX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is a chemical compound with the molecular formula C11H13NO3S2 and a molecular weight of 271.35 g/mol It is known for its unique structure, which includes a benzothiazole ring fused to a propan-2-yl group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . One common method involves the reaction of 2-aminobenzenethiol with propanal in the presence of a base to form the intermediate 1-(1,3-Benzothiazol-2-yl)propan-2-ol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation . The methanesulfonate group can also enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is unique due to its specific structure, which combines the benzothiazole ring with a propan-2-yl group and a methanesulfonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1384427-99-9

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-yl methanesulfonate

InChI

InChI=1S/C11H13NO3S2/c1-8(15-17(2,13)14)7-11-12-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3

InChI Key

RQJMSCBHMXFRNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)OS(=O)(=O)C

Origin of Product

United States

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